N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-chlorophenyl)sulfonyl)acetamide
Overview
Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-chlorophenyl)sulfonyl)acetamide, also known as BOS-102, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BOS-102 belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Scientific Research Applications
Pharmaceutical Applications
Benzoxazole derivatives, such as the compound , are found within the chemical structures of various pharmaceutical drugs . For instance, they are used in drugs like flunoxaprofen and tafamidis . These compounds are often used due to their stability and reactivity, which allow for functionalization .
Antifungal Agents
Benzoxazoles, including the compound , belong to a group of well-known antifungal agents . They exhibit antioxidant, antiallergic, antitumoral, and antiparasitic activity . Some specific benzoxazole derivatives have shown potent antifungal activity against species like A. niger and C. albicans .
Optical Brighteners
Benzoxazole derivatives are also used as optical brighteners in laundry detergents . They are intensely fluorescent, making them suitable for this application .
Synthesis of Larger Structures
Being a heterocyclic compound, benzoxazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures . Its aromaticity makes it relatively stable, although as a heterocycle, it has reactive sites which allow for functionalization .
Green Chemistry
Benzoxazole derivatives can be synthesized using green and efficient methods . For example, samarium triflate can be used as a reusable acid catalyst under mild reaction conditions in an aqueous medium .
Reductive Coupling
The compound can be involved in reductive coupling reactions . For instance, the reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole derivatives .
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfonylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4S/c22-15-8-10-17(11-9-15)29(26,27)13-20(25)23-16-5-3-4-14(12-16)21-24-18-6-1-2-7-19(18)28-21/h1-12H,13H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZARVQZYDBGJDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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